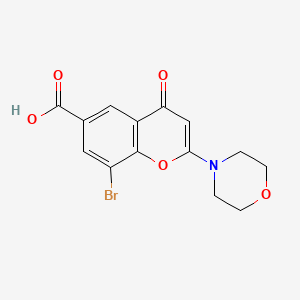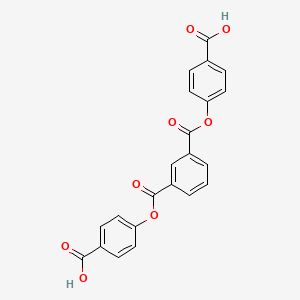
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid is a chemical compound that features a nitro group, a pyrazine ring, and a carboxamido group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can be achieved through a series of chemical reactions. One common method involves the transamidation reaction between pyrazinamide and p-aminobenzoic acid. This reaction typically occurs in the molten state and results in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 5-amino-2-(pyrazine-2-carboxamido)benzoic acid.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have potential as an active pharmaceutical ingredient due to its structural similarity to known drugs.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pyrazine ring and carboxamido group may also play roles in binding to specific molecular targets, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-(Pyrazine-2-carboxamido)benzoic acid: Similar structure but lacks the nitro group.
5-Amino-2-(pyrazine-2-carboxamido)benzoic acid: Formed by the reduction of the nitro group in 5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, pyrazine ring, and carboxamido group makes this compound a versatile building block for various applications.
属性
分子式 |
C12H8N4O5 |
|---|---|
分子量 |
288.22 g/mol |
IUPAC 名称 |
5-nitro-2-(pyrazine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C12H8N4O5/c17-11(10-6-13-3-4-14-10)15-9-2-1-7(16(20)21)5-8(9)12(18)19/h1-6H,(H,15,17)(H,18,19) |
InChI 键 |
GZTHETGGBOAUQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)NC(=O)C2=NC=CN=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)amino]pentan-1-ol](/img/structure/B8681631.png)




![2-(4-bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8681657.png)



![BENZHYDRYL 2-(BENZOTHIAZOL-2-YLDITHIO)-ALPHA-(ISOPROPENYL)-4-OXO-3-[(PHENOXYACETYL)AMINO]AZETIDINE-1-ACETATE](/img/structure/B8681702.png)



